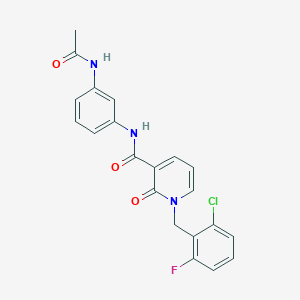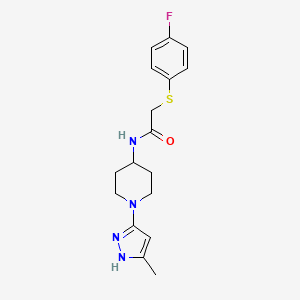
N-(2-(1H-吲哚-3-基)乙基)-6-甲氧基嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves the reaction between tryptamine (a biogenic amine derived from tryptophan) and naproxen (a nonsteroidal anti-inflammatory drug). The DCC-mediated coupling between the carboxylic acid group of naproxen and the amino group of tryptamine yields N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide . This straightforward synthetic route ensures high yield.
Molecular Structure Analysis
The molecular formula of N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyrimidine-4-carboxamide is C21H21N3O2 . It consists of an indole ring, an ethyl linker, and a pyrimidine ring. The methoxy group at position 6 enhances its lipophilicity and influences its pharmacokinetics .
Physical And Chemical Properties Analysis
科学研究应用
Analgesic and Anti-inflammatory Applications
This compound, due to its structural similarity with tryptamine and naproxen, may exhibit analgesic and anti-inflammatory properties. The mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins .
Antiviral Activity
The indole core structure is known to contribute to antiviral activity. Compounds with this structure have been tested against various viruses, including influenza and SARS-CoV-2, suggesting potential applications for our compound in treating viral infections .
Antimycobacterial Properties
Indole derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that our compound could be explored for its potential use in combating mycobacterial infections .
Neuromodulation
Indole compounds are involved in central nervous system processes such as cognition and behavior. Given the structural features of our compound, it may have applications in neuromodulation or as a neurotransmitter .
Anticancer Potential
Indole derivatives have been studied for their anticancer properties. The compound could be investigated for its efficacy in inhibiting cancer cell growth and proliferation .
Anti-inflammatory Activity in Respiratory Diseases
There is evidence that indole derivatives can reduce respiratory mortality associated with conditions like COVID-19. This compound could be part of therapeutic strategies to mitigate severe respiratory inflammation .
Analgesic Activity without Gastrointestinal Side Effects
Some indole derivatives have been evaluated for their analgesic properties without the ulcerogenic side effects commonly associated with NSAIDs. This compound could offer a safer alternative for pain management .
Broad-Spectrum Biological Activities
Indole derivatives are known for a wide range of biological activities, including antidiabetic, antimalarial, and anticholinesterase activities. This compound could be a candidate for developing new treatments across various medical fields .
未来方向
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-15-8-14(19-10-20-15)16(21)17-7-6-11-9-18-13-5-3-2-4-12(11)13/h2-5,8-10,18H,6-7H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBJMIJBLCWQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)
![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)



![N~6~-(2-methoxyethyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971057.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2971058.png)
![4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-isopropylbenzamide](/img/structure/B2971060.png)

![N-(3,4-Dimethylphenyl)-3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2971063.png)
![N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2971065.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2971066.png)
![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2971068.png)
![methyl 3-(4-bromo-3-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2971069.png)